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Compound of Interest

Compound Name: Regorafenib-13C,d3

Cat. No.: B3026279

Regorafenib (Stivarga®, BAY 73-4506) is an oral multi-kinase inhibitor that targets a range of
kinases involved in tumor angiogenesis, oncogenesis, metastasis, and the tumor
microenvironment.[1][2] Its efficacy stems from a broad-spectrum inhibition profile, which has
been extensively characterized through in vitro studies. This guide provides an in-depth
overview of the in vitro activity of Regorafenib and its primary active metabolites, M-2 and M-5,
tailored for researchers, scientists, and drug development professionals.

Quantitative Analysis of In Vitro Inhibition

The potency of Regorafenib and its metabolites has been quantified against various kinases
and cell lines, providing a clear picture of its therapeutic targets and antiproliferative effects.

Kinase Inhibition Profile

In vitro biochemical and cellular assays have established that Regorafenib potently inhibits
several families of kinases. The 50% inhibitory concentration (IC50) values demonstrate its
high affinity for key targets in angiogenesis, oncogenesis, and stromal signaling.[3][4] The
primary human active metabolites of Regorafenib, M-2 (N-oxide) and M-5 (N-oxide and N-
desmethyl), exhibit a comparable kinase inhibition profile and potency to the parent compound.

[5]16]

Table 1: In Vitro Kinase Inhibition Profile of Regorafenib
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Kinase Target Family Kinase IC50 (nM)
Angiogenic VEGFR1 13[4]
VEGFR2 4.2[3][4]
VEGFR3 46[4]
TIE2 31 - 311[3][4]
Oncogenic c-KIT 1.5 - 7[3][4]
RET 1.5 - 7[3][4]
RAF-1 2.5[3][4]
B-RAF 28[4]
B-RAF (V600E) 19 - 28[3][4]
Stromal PDGFR-B 22[3][4]

| | FGFR1 | 202[3] |

Table 2: Comparative Kinase Inhibition (Kd in nmol/L) of Regorafenib and its Active Metabolites

Kinase Target

Regorafenib

Metabolite M-2

Metabolite M-5

VEGFRs 15 - 28 23 -46 17 - 40
KIT 6.9 9.8 5.8
RET 5.2 7.6 5.8
PDGFRs 8.3-19 7.3-11 11
RAFs 42 - 59 24 - 130 11 -66

(Data sourced from competitive binding assays)[6]

Antiproliferative and Cellular Activity
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Regorafenib demonstrates significant antiproliferative effects across a wide range of human
cancer cell lines, independent of common mutational statuses like KRAS and BRAF.[3][7] Its
activity is particularly potent in endothelial cells, underscoring its anti-angiogenic mechanism.

Table 3: In Vitro Antiproliferative and Cellular Activity of Regorafenib (IC50)

Cell Line | Type Context IC50 Value
Human Umbilical Vein .
. VEGF-stimulated
Endothelial Cells . . ~3 nM[3]
proliferation
(HUVECS)
Human Umbilical Vein ) ) )
) FGF2-stimulated proliferation 127 nM[3]
Endothelial Cells (HUVECS)
Human Aortic Smooth Muscle PDGF-BB-stimulated
_ _ 146 nM[3]
Cells (HAOSMCs) proliferation
Human Lymphatic Endothelial )
VEGFR3 Autophosphorylation 4 - 16 nM[3]
Cells (LECs)
Human Colon Cancer Cell Proliferation (19 responsive
_ . 2.6 - 10 pM[7]
Lines (Panel of 25) lines)
HCT116, HT29 (Colorectal ) )
Proliferation 3-6 uM[8]

Cancer)

SW620 (KRAS mutant), Colo-
205 (BRAF mutant)

Proliferation

970 - 3270 nM[3]

Al172, U87 (Glioblastoma)

Proliferation

2.4 pM, 6.3 pM[9]

| Glioblastoma Stem-like Cells (GSCs) | Proliferation | 3.3 - 6.2 uM[9] |

Key Signhaling Pathways and Mechanisms of Action

Regorafenib exerts its antitumor effects by simultaneously blocking multiple critical signaling
pathways. Its primary mechanism involves the dual inhibition of tumor angiogenesis and direct
suppression of tumor cell proliferation and survival.[2][10]
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Key inhibited pathways include:

VEGFR Signaling: By inhibiting VEGFR1-3, Regorafenib blocks the primary pathway for
angiogenesis, cutting off the tumor's blood and nutrient supply.[2]

e TIEZ2 Signaling: Inhibition of the TIE2 receptor on endothelial cells further destabilizes tumor
vasculature.[10]

 RAS/RAF/MEK/ERK Pathway: As an inhibitor of RAF-1 and B-RAF, Regorafenib directly
impedes this critical oncogenic pathway, leading to reduced cell proliferation.[7][11]

o PI3K/AKt/mTOR Pathway: Downregulation of this survival pathway through upstream kinase
inhibition contributes to apoptosis and cell cycle arrest.[11][12]

o Stromal and Oncogenic RTKs: Targeting PDGFR, FGFR, KIT, and RET disrupts the tumor
microenvironment and blocks key oncogenic drivers.[1]
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Caption: Regorafenib's multi-targeted inhibition of key signaling pathways.

Experimental Protocols

Standardized in vitro methodologies are crucial for assessing the activity of kinase inhibitors.
The following are generalized protocols based on methods cited in the literature for evaluating

Regorafenib.

Cell Proliferation Assay (Sulforhodamine B - SRB)

This assay estimates cell density based on the measurement of cellular protein content.
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o Cell Plating: Seed cells in 96-well plates at a predetermined optimal density (e.g., 2,000-
5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

e Drug Treatment: Treat cells with a serial dilution of Regorafenib (e.g., 0.1 uM to 40 uM) or
vehicle control (DMSO) for a specified duration (typically 48-72 hours).

» Cell Fixation: Gently remove the media and fix the cells by adding cold 10% (w/v)
trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.

e Washing: Wash the plates five times with slow-running tap water and allow them to air dry
completely.

» Staining: Add 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room
temperature for 30 minutes.

» Wash and Solubilize: Wash the plates four times with 1% (v/v) acetic acid to remove
unbound dye and air dry. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize
the protein-bound dye.

o Readout: Measure the absorbance at 510 nm using a microplate reader. Calculate IC50
values using non-linear regression analysis.

Kinase Activity Assay (Western Blot for
Phosphorylation)

This method is used to determine the effect of Regorafenib on the phosphorylation status of its
target kinases and downstream effectors.[7][11]

e Cell Culture and Treatment: Grow cells to 70-80% confluency in 6-well plates. Starve cells in
serum-free media for 12-24 hours, if necessary, to reduce basal kinase activity.

» Stimulation and Inhibition: Pre-treat cells with various concentrations of Regorafenib for 2-4
hours. If studying a growth factor-mediated pathway, stimulate the cells with the appropriate
ligand (e.g., VEGF, PDGF) for a short period (10-30 minutes) before harvesting.

e Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer
supplemented with protease and phosphatase inhibitors.
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e Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.

o SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 pg) on an SDS-
polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

e Immunoblotting:
o Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

o Incubate the membrane overnight at 4°C with primary antibodies specific for the
phosphorylated form of the target protein (e.g., p-VEGFR2, p-ERK, p-AKT).

o Wash the membrane and incubate with an appropriate HRP-conjugated secondary
antibody for 1 hour at room temperature.

» Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate

and an imaging system.

e Analysis: Re-probe the membrane with antibodies for the total protein and a loading control
(e.g., GAPDH, B-actin) to confirm equal loading and to quantify the relative change in
phosphorylation.
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Caption: General experimental workflow for in vitro testing of Regorafenib.

Activity of Labeled Analogues (Metabolites)
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In humans, Regorafenib is metabolized by CYP3A4 and UGT1A9 into two major active
metabolites, M-2 and M-5.[5] In vitro studies have confirmed that these metabolites are not
simply degradation products but contribute significantly to the overall pharmacological activity
of the drug.[1][6]

As shown in Table 2, both M-2 and M-5 demonstrate a kinase inhibition profile that is highly
similar to the parent Regorafenib, with comparable potency against key targets like VEGFRS,
KIT, RET, and PDGFRs.[6] Furthermore, in cellular assays, M-2 and M-5 effectively inhibited
the activation of downstream effectors ERK and AKT in lymphatic endothelial cells with
nanomolar IC50 values, similar to Regorafenib.[6] This confirms that the sustained clinical
activity of Regorafenib is due to the combined action of the parent drug and its
pharmacologically active metabolites.

Conclusion

The extensive in vitro characterization of Regorafenib and its active metabolites, M-2 and M-5,
provides a robust foundation for understanding its clinical efficacy. The quantitative data clearly
define its potency as a multi-kinase inhibitor, with strong activity against key drivers of
angiogenesis and oncogenesis. Its ability to inhibit multiple signaling pathways, including
RAS/RAF/MEK/ERK and PISK/Akt/mTOR, explains its broad antiproliferative effects across
diverse cancer cell lines, often irrespective of their mutational status. The detailed experimental
protocols outlined herein serve as a guide for the continued investigation and development of
Regorafenib and other multi-targeted kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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